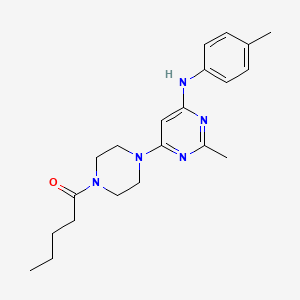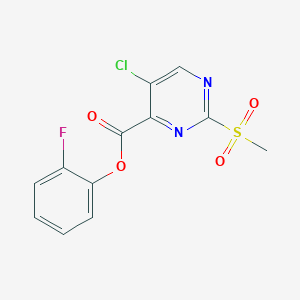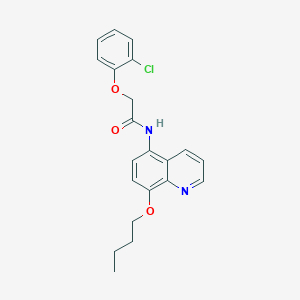![molecular formula C14H9BrClN3O2S2 B11323902 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B11323902.png)
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromothiophene, thiadiazole, and benzamide moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with different functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Reactants in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate, used to deprotonate reactants and facilitate reactions.
Solvents: Toluene, ethanol, and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, coupling reactions can yield various substituted benzamides and thiadiazole derivatives .
科学的研究の応用
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials for electronic and optoelectronic devices.
作用機序
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiadiazole ring can interact with metal ions, influencing enzymatic reactions and cellular processes .
類似化合物との比較
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Shares the bromothiophene and thiadiazole moieties but differs in the substitution pattern and additional functional groups.
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: Contains a similar bromothiophene structure but with different substituents and functional groups.
Uniqueness
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial applications.
特性
分子式 |
C14H9BrClN3O2S2 |
|---|---|
分子量 |
430.7 g/mol |
IUPAC名 |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H9BrClN3O2S2/c1-21-9-3-2-7(6-8(9)16)13(20)18-14-17-12(19-23-14)10-4-5-11(15)22-10/h2-6H,1H3,(H,17,18,19,20) |
InChIキー |
QPZCAYZZECGSEL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(S3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11323819.png)
![2-(2-nitrophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11323820.png)
![7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11323827.png)


![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11323836.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11323850.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323851.png)

![8-(2-methoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11323867.png)

![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B11323879.png)
![2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323890.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11323893.png)
